Cas no 16499-61-9 (4-chloro-6-fluoro-quinazoline)
4-chloro-6-fluoro-quinazoline Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-6-fluoroquinazoline
- 4-chloro-6-fluoro-quinazoline
- SY031664
- BCP27459
- 4-Chloro-6-fluoroquinazoline, AldrichCPR
- FT-0645897
- XIKGISGZFBCGDW-UHFFFAOYSA-N
- Z727597198
- CS-D0549
- SCHEMBL858063
- AKOS000320228
- DTXSID80516730
- A3666
- AM20030109
- EN300-51537
- 16499-61-9
- AB42372
- J-515095
- MFCD07776652
- QUINAZOLINE, 4-CHLORO-6-FLUORO-
- F2124-1042
- DS-10350
- DB-026213
-
- MDL: MFCD07776652
- Inchi: 1S/C8H4ClFN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H
- InChI Key: XIKGISGZFBCGDW-UHFFFAOYSA-N
- SMILES: ClC1=C2C=C(C=CC2=NC=N1)F
Computed Properties
- Exact Mass: 182.00500
- Monoisotopic Mass: 182.0047040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Density: 1.447
- Boiling Point: 284.8℃ at 760 mmHg
- Flash Point: 126.1 °C
- Refractive Index: 1.634
- PSA: 25.78000
- LogP: 2.42230
4-chloro-6-fluoro-quinazoline Security Information
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
4-chloro-6-fluoro-quinazoline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-chloro-6-fluoro-quinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 078812-250mg |
4-Chloro-6-fluoroquinazoline |
16499-61-9 | 95% | 250mg |
£37.00 | 2022-03-01 | |
| Fluorochem | 078812-1g |
4-Chloro-6-fluoroquinazoline |
16499-61-9 | 95% | 1g |
£67.00 | 2022-03-01 | |
| Fluorochem | 078812-5g |
4-Chloro-6-fluoroquinazoline |
16499-61-9 | 95% | 5g |
£195.00 | 2022-03-01 | |
| Fluorochem | 078812-10g |
4-Chloro-6-fluoroquinazoline |
16499-61-9 | 95% | 10g |
£332.00 | 2022-03-01 | |
| TRC | C384945-25mg |
4-Chloro-6-fluoroquinazoline |
16499-61-9 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C384945-50mg |
4-Chloro-6-fluoroquinazoline |
16499-61-9 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C384945-250mg |
4-Chloro-6-fluoroquinazoline |
16499-61-9 | 250mg |
$ 160.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C886183-5g |
4-Chloro-6-fluoroquinazoline |
16499-61-9 | ≥98% | 5g |
1,249.20 | 2021-05-17 | |
| Chemenu | CM142521-5g |
4-Chloro-6-fluoroquinazoline |
16499-61-9 | 95% | 5g |
$215 | 2021-08-05 | |
| Chemenu | CM142521-10g |
4-Chloro-6-fluoroquinazoline |
16499-61-9 | 95% | 10g |
$365 | 2021-08-05 |
4-chloro-6-fluoro-quinazoline Suppliers
4-chloro-6-fluoro-quinazoline Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-chloro-6-fluoro-quinazoline
Professional Introduction to 4-chloro-6-fluoro-quinazoline (CAS No. 16499-61-9)
4-chloro-6-fluoro-quinazoline, identified by the Chemical Abstracts Service Number (CAS No.) 16499-61-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline family, which is well-documented for its diverse biological activities and potential therapeutic applications. The presence of both chloro and fluoro substituents in its molecular structure enhances its reactivity and makes it a valuable scaffold for the development of novel bioactive molecules.
The structural features of 4-chloro-6-fluoro-quinazoline contribute to its unique chemical properties, making it a versatile intermediate in synthetic chemistry. The chloro group at the 4-position and the fluoro group at the 6-position introduce electronic and steric effects that can be exploited to modulate the biological activity of derivatives. This compound has been extensively studied for its potential as a precursor in the synthesis of pharmacologically active agents, particularly those targeting inflammatory pathways, metabolic disorders, and infectious diseases.
In recent years, there has been a surge in research focusing on quinazoline derivatives due to their broad spectrum of biological activities. 4-chloro-6-fluoro-quinazoline has been explored as a key intermediate in the synthesis of compounds with anti-inflammatory, antiviral, and anticancer properties. For instance, studies have demonstrated its utility in generating quinazoline-based inhibitors that interact with specific enzymes involved in disease pathways. The fluorine atom, in particular, plays a crucial role in enhancing the binding affinity and metabolic stability of these derivatives, making them promising candidates for further development.
One of the most compelling aspects of 4-chloro-6-fluoro-quinazoline is its role in drug discovery programs aimed at addressing unmet medical needs. Researchers have leveraged its structural framework to develop molecules that exhibit potent activity against various targets. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of kinases and other enzymes implicated in cancer progression. The chloro group facilitates further functionalization through nucleophilic substitution reactions, allowing chemists to tailor the molecule’s properties for specific biological outcomes.
The synthesis of 4-chloro-6-fluoro-quinazoline typically involves multi-step organic reactions that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the quinazoline core efficiently. Additionally, computational chemistry approaches are increasingly being used to predict and optimize reaction pathways, reducing experimental trial-and-error and accelerating the discovery process. These advancements underscore the importance of interdisciplinary collaboration between organic chemists, biochemists, and computational scientists in harnessing the potential of this compound.
The pharmacological evaluation of 4-chloro-6-fluoro-quinazoline derivatives has revealed several interesting findings. In vitro studies have shown that certain analogs exhibit inhibitory effects on enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are critical regulators of cellular processes involved in inflammation and proliferation. Moreover, animal models have provided insights into the compound’s pharmacokinetic behavior, suggesting that it may be suitable for oral administration with favorable absorption and distribution profiles.
Recent breakthroughs in medicinal chemistry have also highlighted the role of 4-chloro-6-fluoro-quinazoline in developing next-generation therapeutics. By integrating structure-based drug design principles with high-throughput screening techniques, researchers have identified novel derivatives with enhanced potency and selectivity. These efforts are complemented by computational modeling approaches that predict molecular interactions at an atomic level, enabling rational design modifications to improve drug-like properties.
The versatility of 4-chloro-6-fluoro-quinazoline as a scaffold is further evidenced by its application in developing antiviral agents. Emerging evidence suggests that quinazoline derivatives can interfere with viral replication by inhibiting key enzymes or proteins involved in infection cycles. The chloro and fluoro substituents contribute to improved pharmacokinetic profiles, including enhanced bioavailability and reduced toxicity, making these compounds attractive candidates for clinical development.
As research continues to evolve, 4-chloro-6-fluoro-quinazoline is expected to remain a cornerstone in pharmaceutical innovation. Its unique structural features provide an excellent platform for designing molecules with tailored biological activities. Future studies may explore its potential in treating neurological disorders, where quinazoline-based compounds have shown preliminary promise due to their ability to cross the blood-brain barrier efficiently.
In conclusion,4-chloro-6-fluoro-quinazoline (CAS No. 16499-61-9) represents a significant advancement in medicinal chemistry with far-reaching implications for drug development. Its structural versatility combined with recent advancements in synthetic methodologies ensures that it will continue to be a valuable asset for researchers striving to develop novel therapeutics against a wide range of diseases.
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